D-Ribitol-5-phosphate

Description

Significance of D-Ribitol-5-Phosphate as a Biological Metabolite

This compound (Rbt-5-P) is a key intermediate in several metabolic pathways. ebi.ac.uk It is an integral component of bacterial cell wall polysaccharides, most notably as polyribosyl ribitol (B610474) phosphate (B84403) (PRP) in Haemophilus influenzae type b. ebi.ac.uk In this context, it is crucial for the structural integrity and virulence of the bacterium.

The compound also participates in the pentose (B10789219) phosphate pathway, a fundamental metabolic route for the synthesis of nucleotides and the production of reducing power in the form of NADPH. smolecule.com In some organisms, it is involved in energy production. smolecule.com

Overview of this compound’s Diverse Biological Contexts

The roles of this compound are distinct in prokaryotic and eukaryotic systems, reflecting the diverse evolutionary adaptations of metabolic pathways.

In many Gram-positive bacteria, this compound is a central building block for the synthesis of wall teichoic acids (WTAs). nih.govkegg.jpkegg.jp WTAs are anionic glycopolymers that play fundamental roles in cell division, charge homeostasis, and pathogenesis. nih.gov The synthesis of WTAs involves the polymerization of ribitol phosphate units. nih.govresearchgate.net

The biosynthesis of the activated form of ribitol, CDP-ribitol, is catalyzed by the enzyme this compound cytidylyltransferase (also known as TarI). wikipedia.orgebi.ac.ukuniprot.org This enzyme facilitates the transfer of a cytidylyl group from CTP to D-ribitol 5-phosphate. wikipedia.orguniprot.org

In certain bacteria, such as Lactobacillus casei, D-ribitol can be utilized as a carbon source. ebi.ac.uknih.gov It is transported into the cell and phosphorylated to this compound. nih.gov Subsequently, this compound 2-dehydrogenase oxidizes it to D-ribulose-5-phosphate, which then enters central metabolism. smolecule.comnih.gov

Key Enzymes in Prokaryotic this compound Metabolism:

| Enzyme | Function | Organism Example |

| This compound cytidylyltransferase (TarI) | Catalyzes the formation of CDP-ribitol from CTP and this compound for teichoic acid synthesis. wikipedia.orguniprot.org | Staphylococcus aureus, Streptococcus pneumoniae ebi.ac.ukuniprot.org |

| This compound 2-dehydrogenase | Oxidizes this compound to D-ribulose-5-phosphate in the catabolic pathway. nih.gov | Lactobacillus casei nih.gov |

For a long time, the use of ribitol and its phosphorylated form was not recognized in mammals. oup.com However, recent research has unveiled its critical role in the glycosylation of α-dystroglycan (α-DG), a protein vital for muscle and brain development. oup.comnih.gov

Defects in the glycosylation of α-dystroglycan lead to a group of congenital muscular dystrophies known as dystroglycanopathies. researchgate.net A key structural feature of the functional glycan on α-dystroglycan is a tandem repeat of this compound. researchgate.net This structure acts as a scaffold for the binding of extracellular matrix proteins. researchgate.net

The synthesis of this ribitol-phosphate structure involves several enzymes, mutations in which are associated with dystroglycanopathies. nih.gov The enzyme isoprenoid synthase domain-containing protein (ISPD) synthesizes CDP-ribitol, the donor substrate for the ribitol-phosphate transferases. nih.govbiocrick.com Fukutin (FKTN) and fukutin-related protein (FKRP) are the enzymes that transfer ribitol-phosphate from CDP-ribitol onto the α-dystroglycan sugar chain. nih.govbiocrick.com The biosynthesis of this compound in mammals is thought to occur primarily through the reduction of ribose. researchgate.net

In the yeast Saccharomyces cerevisiae, engineered strains can be used to produce D-ribitol from D-glucose via the pentose phosphate pathway. biocrick.com

Key Proteins in Eukaryotic this compound Metabolism:

| Protein | Function | Associated Pathology |

| Isoprenoid synthase domain-containing protein (ISPD) | Synthesizes CDP-ribitol from CTP and this compound. nih.govbiocrick.com | Dystroglycanopathy nih.gov |

| Fukutin (FKTN) | Transfers ribitol-phosphate from CDP-ribitol to α-dystroglycan. nih.govbiocrick.com | Dystroglycanopathy nih.gov |

| Fukutin-related protein (FKRP) | Transfers ribitol-phosphate from CDP-ribitol to α-dystroglycan. nih.govbiocrick.com | Dystroglycanopathy nih.gov |

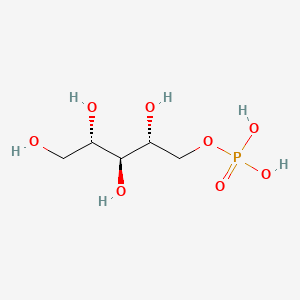

Structure

3D Structure

Properties

CAS No. |

3506-18-1 |

|---|---|

Molecular Formula |

C5H13O8P |

Molecular Weight |

232.13 g/mol |

IUPAC Name |

[(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1 |

InChI Key |

VJDOAZKNBQCAGE-LMVFSUKVSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Other CAS No. |

35320-17-3 3506-18-1 |

Synonyms |

ribitol-5-phosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Ribitol 5 Phosphate

Biosynthesis of D-Ribitol-5-Phosphate from Precursors

The formation of this compound primarily stems from precursors generated within the pentose (B10789219) phosphate (B84403) pathway. The two main conversion routes involve Ribose 5-phosphate and Ribulose 5-phosphate.

Conversion from Ribose 5-Phosphate

This compound can be synthesized from D-ribose 5-phosphate. biosynth.com This conversion is achieved through a reduction reaction. biocrick.com For instance, in the plant Adonis vernalis, an NADPH-specific reductase has been identified that catalyzes the reduction of D-ribose-5-P to this compound. ebi.ac.uk While this pathway is established, the direct reduction of ribose 5-phosphate is one of the key enzymatic steps leading to the formation of this compound.

Conversion from Ribulose 5-Phosphate

A more prominently documented pathway for this compound synthesis involves the reduction of D-ribulose 5-phosphate. nih.gov This reaction is catalyzed by a D-ribulose-5-phosphate reductase, an NADPH-dependent alcohol dehydrogenase. nih.govrcsb.org In many bacteria, this reductase activity is part of a bifunctional enzyme that also possesses cytidylyltransferase activity, directly channeling the newly synthesized this compound into the next step of biosynthesis. uniprot.orgnih.gov For example, the TarJ enzyme in Streptococcus pneumoniae is an NADPH-dependent alcohol dehydrogenase that synthesizes ribitol (B610474) 5-phosphate from ribulose 5-phosphate. nih.govrcsb.org

Interconnections with Central Metabolic Pathways

This compound metabolism is intrinsically linked to core metabolic pathways, highlighting its central role in cellular function.

Role within the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is the primary source of the precursors for this compound synthesis, namely ribose 5-phosphate and ribulose 5-phosphate. ontosight.aiwikipedia.org The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for generating NADPH, a key reductant in anabolic processes, and producing pentose sugars for nucleotide synthesis. wikipedia.orgnih.gov The oxidative phase of the PPP converts glucose-6-phosphate to ribulose-5-phosphate, which can then be isomerized to ribose-5-phosphate (B1218738). wikipedia.orgulisboa.pt Therefore, the flux through the PPP directly influences the availability of substrates for this compound production.

Linkages to Glycolytic Intermediates

The non-oxidative branch of the pentose phosphate pathway connects directly to glycolysis through intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipathways.orgwikipedia.org This connection allows for the interconversion of sugars and provides a route for glycolytic intermediates to be channeled into the PPP for the synthesis of pentose phosphates, and subsequently, this compound. wikipedia.org For instance, in Lactobacillus casei, the catabolism of D-ribitol involves its conversion to D-xylulose-5-phosphate, which is then cleaved into acetylphosphate (B1214568) and the glycolytic intermediate D-glyceraldehyde-3-P. ebi.ac.ukresearchgate.net This demonstrates a clear metabolic link between ribitol metabolism and glycolysis.

This compound as a Precursor for Complex Biomolecules

One of the most significant functions of this compound is its role as a precursor for the synthesis of more complex molecules, most notably teichoic acids in Gram-positive bacteria and as a component of glycosylation in mammals.

The initial step in its utilization for these complex structures is its activation to Cytidine (B196190) Diphosphate-ribitol (CDP-ribitol). glycoforum.gr.jpwikipedia.org This reaction is catalyzed by a this compound cytidylyltransferase, which transfers a cytidylyl group from CTP to D-ribitol 5-phosphate. wikipedia.orguniprot.orgebi.ac.uk

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Pathway |

| D-ribulose-5-phosphate reductase | Catalyzes the reduction of D-ribulose 5-phosphate to this compound. nih.gov | Biosynthesis |

| D-ribose-5-phosphate reductase | Catalyzes the reduction of D-ribose 5-phosphate to this compound. ebi.ac.uk | Biosynthesis |

| This compound cytidylyltransferase | Catalyzes the formation of CDP-ribitol from this compound and CTP. wikipedia.orguniprot.org | Precursor Activation |

| Poly(ribitol phosphate) polymerase | Utilizes CDP-ribitol to synthesize poly(ribitol phosphate) chains of teichoic acids. nih.gov | Teichoic Acid Synthesis |

| Fukutin (FKTN) and Fukutin-related protein (FKRP) | Transfer ribitol phosphate from CDP-ribitol onto α-dystroglycan. researchgate.net | Protein Glycosylation |

In Gram-positive bacteria, CDP-ribitol is the activated donor substrate for the synthesis of poly(ribitol phosphate), a major component of wall teichoic acids (WTA) and lipoteichoic acids (LTA). nih.govnih.gov These polymers are crucial for cell wall integrity, ion homeostasis, and virulence. nih.govnih.gov

In mammals, CDP-ribitol, synthesized by the enzyme isoprenoid synthase domain-containing protein (ISPD), is essential for the post-translational modification of α-dystroglycan. glycoforum.gr.jpresearchgate.netoup.com Enzymes like fukutin (FKTN) and fukutin-related protein (FKRP) use CDP-ribitol to transfer ribitol phosphate onto α-dystroglycan, a modification critical for its function in muscle and nerve cells. researchgate.netnih.gov

Synthesis of Cytidine Diphosphate (B83284) Ribitol (CDP-Ribitol)

A primary metabolic fate of this compound is its conversion to Cytidine Diphosphate Ribitol (CDP-ribitol). This activation step is crucial as CDP-ribitol serves as the donor molecule for ribitol phosphate units in various biosynthetic processes. ontosight.aiglycoforum.gr.jp The synthesis reaction involves the transfer of a cytidylyl group from Cytidine Triphosphate (CTP) to this compound, releasing a diphosphate molecule. wikipedia.org

This reaction is catalyzed by the enzyme This compound cytidylyltransferase . wikipedia.orgcreative-enzymes.com In bacteria, this enzyme is often referred to as TarI, a key component in the teichoic acid biosynthesis pathway. nih.govebi.ac.ukuniprot.org In mammals, the homologous enzyme is known as CDP-L-ribitol pyrophosphorylase A (CRPPA) or Isoprenoid Synthase Domain-containing protein (ISPD). glycoforum.gr.jpoup.comnih.gov

The initial step leading to the formation of this compound itself is the reduction of D-ribulose-5-phosphate, a product of the pentose phosphate pathway. This reduction is catalyzed by an NADPH-dependent reductase, such as TarJ in Streptococcus pneumoniae. nih.govnih.gov

Key Enzymes in CDP-Ribitol Synthesis

| Enzyme | Organism Type | Gene | Function |

|---|---|---|---|

| D-ribulose-5-phosphate reductase | Bacteria | tarJ | Catalyzes the NADPH-dependent reduction of D-ribulose-5-phosphate to this compound. nih.govnih.gov |

| This compound cytidylyltransferase | Bacteria | tarI | Catalyzes the synthesis of CDP-ribitol from this compound and CTP. nih.govnih.govwikipedia.org |

Contribution to Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD) Biosynthesis

This compound is fundamentally linked to the biosynthesis of the essential flavin coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These coenzymes are synthesized from their precursor, riboflavin (B1680620) (vitamin B2). asm.orgnih.gov The structure of riboflavin itself contains a D-ribityl side chain, highlighting the central role of this sugar alcohol. asm.orgnih.gov

The biosynthesis of riboflavin begins with one molecule of GTP and two molecules of D-ribulose-5-phosphate. asm.orgnih.gov this compound is directly derived from the reduction of D-ribulose-5-phosphate, an intermediate in the pentose phosphate pathway. ontosight.ainih.gov Therefore, this compound is a key precursor in the pathway that provides the ribityl component necessary for forming the complete riboflavin molecule. researchgate.net Once riboflavin is synthesized, it is sequentially converted into FMN and then FAD by the action of enzymes like riboflavin kinase and FAD synthetase. asm.orgwikipedia.org

Pathway Overview: From Pentose Phosphate to Flavins

| Precursor | Intermediate | Product | Significance |

|---|---|---|---|

| D-Ribulose-5-Phosphate | This compound | Riboflavin | D-ribulose-5-phosphate is reduced to this compound, which provides the ribityl side chain for riboflavin synthesis. asm.orgnih.gov |

| Riboflavin | Flavin Mononucleotide (FMN) | FMN | Riboflavin is phosphorylated by riboflavin kinase to form FMN. asm.orgnih.gov |

Involvement in Polysaccharide and Glycoprotein (B1211001) Biosynthesis

Through its activated form, CDP-ribitol, this compound is a cornerstone for the synthesis of specific polysaccharides and glycoproteins in both bacteria and mammals.

In most Gram-positive bacteria, CDP-ribitol is the essential donor of ribitol-5-phosphate units for the assembly of wall teichoic acids (WTA) and lipoteichoic acids (LTA). nih.govnih.govontosight.ai WTAs are polymers of glycerol (B35011) phosphate or ribitol phosphate that are covalently linked to the peptidoglycan layer, playing crucial roles in cell shape determination, regulation of autolysins, and host-pathogen interactions. asm.orgwikipedia.org The synthesis of the poly(ribitol phosphate) backbone of WTA is carried out by a series of enzymes (TarK, TarL) that transfer ribitol-phosphate from CDP-ribitol onto a growing polymer chain. asm.orgwikipedia.org

In mammals, this compound is integral to the proper glycosylation of the protein alpha-dystroglycan (α-DG). oup.comwhiterose.ac.uk Defects in this process lead to a group of congenital muscular dystrophies known as dystroglycanopathies. glycoforum.gr.jpoup.com CDP-ribitol, synthesized by the ISPD enzyme, serves as the donor for ribitol-5-phosphate transferases, fukutin (FKTN) and fukutin-related protein (FKRP). glycoforum.gr.jpnih.gov These enzymes sequentially add ribitol-phosphate units onto an O-mannosyl glycan on α-DG. glycoforum.gr.jpoup.com This unique ribitol-phosphate linker is required for the subsequent addition of a matriglycan polymer, which is essential for α-DG's ability to bind to extracellular matrix proteins like laminin (B1169045). nih.govbiocrick.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cytidine Diphosphate Ribitol (CDP-Ribitol) |

| Flavin Mononucleotide (FMN) |

| Flavin Adenine Dinucleotide (FAD) |

| D-Ribulose-5-phosphate |

| Cytidine Triphosphate (CTP) |

| Guanosine Triphosphate (GTP) |

| Riboflavin |

| Wall Teichoic Acid (WTA) |

| Lipoteichoic Acid (LTA) |

| Alpha-dystroglycan (α-DG) |

| Peptidoglycan |

| Laminin |

| Matriglycan |

Enzymology of D Ribitol 5 Phosphate Metabolism

D-Ribitol-5-Phosphate Synthesizing Enzymes

The primary enzyme responsible for the synthesis of this compound is this compound 2-Dehydrogenase. However, other enzymes can also contribute to its formation.

This enzyme, also known as ribitol-5-phosphate dehydrogenase, catalyzes the reversible reduction of D-ribulose-5-phosphate to this compound. wikipedia.orgexpasy.org The systematic name for this enzyme is this compound:NAD(P)+ 2-oxidoreductase. wikipedia.orgqmul.ac.uk It plays a role in the interconversions of pentose (B10789219) and glucuronate. wikipedia.orgwikipedia.org

D-ribitol 5-phosphate + NAD(P)+ <=> D-ribulose 5-phosphate + NAD(P)H + H+ wikipedia.orgqmul.ac.ukebi.ac.uk

The coenzyme specificity of this enzyme can vary between different organisms. The enzyme from Lactobacillus plantarum can utilize both NAD+ and NADP+ as electron acceptors. expasy.orgqmul.ac.ukmicrobialtec.com In contrast, the this compound 2-dehydrogenase from Lactobacillus casei BL23 exhibits absolute specificity for NADH as the reducing cofactor and cannot use NADPH. asm.org Similarly, the enzyme from Zymomonas mobilis (ZmRDH) also shows dual cofactor specificity for both NAD+ and NADP+. nih.gov

This compound 2-Dehydrogenase generally exhibits high specificity for its substrates. The enzyme from Lactobacillus casei BL23 is highly specific for D-ribulose-5-phosphate and cannot reduce its stereoisomer, D-xylulose-5-phosphate. asm.org The enzyme from Lactobacillus casei strains has been shown to be specific for ribitol-5-phosphate. nih.gov

The catalytic efficiency of the enzyme can be influenced by various factors, including the source of the enzyme and the specific coenzyme used. For the enzyme from Lactobacillus casei BL23, a specific activity of 76.8 µmol per min per mg of enzyme has been reported for the reduction of D-ribulose-5-P. asm.org

Table 1: Substrate and Coenzyme Specificity of this compound 2-Dehydrogenase from Different Sources

| Organism | Substrate(s) | Coenzyme(s) |

|---|---|---|

| Lactobacillus plantarum | This compound, D-ribulose-5-phosphate | NAD+, NADP+ |

| Lactobacillus casei BL23 | This compound, D-ribulose-5-phosphate | NAD+ (exclusive) |

| Zymomonas mobilis | Ribitol (B610474), D-ribulose | NAD+, NADP+ |

In some organisms, this compound can be synthesized by enzymes other than the canonical this compound 2-Dehydrogenase. For instance, in Haemophilus influenzae, a bifunctional enzyme, Acs1 or Bcs1, catalyzes both the NADPH-dependent reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate and the subsequent formation of CDP-ribitol. uniprot.orgebi.ac.ukuniprot.org This enzyme is also referred to as ribitol-5-phosphate 2-dehydrogenase (NADP+) (EC 1.1.1.405) and is specific for NADP+. qmul.ac.uk

Additionally, a D-ribose-5-phosphate reductase has been identified in the leaves of Adonis vernalis L. that catalyzes the NADPH-specific reduction of D-ribose-5-phosphate to this compound. nih.gov This enzyme can also reduce other aldehydes like D-erythrose-4-P, D-erythrose, and dl-glyceraldehyde. nih.gov

This compound 2-Dehydrogenase (EC 1.1.1.137)

Enzymes Utilizing this compound

Once synthesized, this compound serves as a substrate for enzymes that incorporate it into larger structures, most notably teichoic acids.

This enzyme, also known as CDP-ribitol pyrophosphorylase, is a key player in the biosynthesis of teichoic acids in the cell walls of Gram-positive bacteria. creative-enzymes.comontosight.ai Its systematic name is CTP:this compound cytidylyltransferase. wikipedia.orgcreative-enzymes.com The enzyme catalyzes the transfer of a cytidylyl monophosphate (CMP) group from cytidine (B196190) triphosphate (CTP) to this compound, forming CDP-ribitol and pyrophosphate. wikipedia.orgcreative-enzymes.comontosight.aiebi.ac.uk

The reaction is as follows:

CTP + D-ribitol 5-phosphate <=> diphosphate (B83284) + CDP-ribitol wikipedia.orgcreative-enzymes.com

This reaction is essential for producing the activated form of ribitol required for its polymerization into teichoic acids. ontosight.ainih.gov In Streptococcus pneumoniae, the enzyme responsible for this activity is TarI (spr1149), which is crucial for the synthesis of teichoic acid precursors. nih.gov In some bacteria like Haemophilus influenzae, this cytidylyltransferase activity is part of a bifunctional enzyme that also possesses reductase activity. uniprot.orguniprot.orgacs.org

Table 2: Properties of this compound Cytidylyltransferase

| Property | Description |

|---|---|

| EC Number | 2.7.7.40 |

| Systematic Name | CTP:this compound cytidylyltransferase |

| Common Names | CDP ribitol pyrophosphorylase, cytidine diphosphate ribitol pyrophosphorylase |

| Reaction | CTP + D-ribitol 5-phosphate → CDP-ribitol + diphosphate |

| Biological Role | Biosynthesis of teichoic acids in Gram-positive bacteria |

This compound Cytidylyltransferase (EC 2.7.7.40)

Catalytic Mechanism and Product Formation (CDP-Ribitol)

CTP + D-ribitol 5-phosphate ⇌ diphosphate + CDP-ribitol wikipedia.org

In Streptococcus pneumoniae, the enzyme TarI has been identified as the cytidylyl transferase responsible for the synthesis of CDP-ribitol. nih.gov Similarly, in Staphylococcus aureus, the TarI and TarJ proteins form a complex to synthesize CDP-ribitol, where TarJ first reduces ribulose 5-phosphate to ribitol 5-phosphate. nih.govmcmaster.ca In some bacteria like Haemophilus influenzae, this process is catalyzed by a bifunctional enzyme, Bcs1, which possesses both reductase and cytidylyltransferase activities. mcmaster.canih.gov

The formation of CDP-ribitol is an essential step for the biosynthesis of teichoic acids in the cell walls of Gram-positive bacteria and for the production of capsular polysaccharides in some Gram-negative bacteria. nih.govmcmaster.ca In mammals, ISPD synthesizes CDP-ribitol, which serves as the donor substrate for the subsequent transfer of ribitol-phosphate onto α-dystroglycan. researchgate.netresearchgate.net

Substrate Binding and Specificity Studies

Studies on this compound cytidylyltransferases have provided insights into their substrate binding and specificity. The mammalian ISPD enzyme exhibits activity with this compound and CTP to form CDP-ribitol. researchgate.netnih.gov It can also utilize other pentose phosphates like D-ribose-5-phosphate and D-ribulose-5-phosphate, but with lower efficiency. uniprot.org Interestingly, ISPD from mice has shown negative cooperativity with increasing concentrations of this compound, which may be a mechanism to regulate the production of CDP-ribitol. nih.gov

In Haemophilus influenzae, the bifunctional enzyme Acs1 shows specificity for ribulose 5-phosphate and NADPH for the reductase activity, which is stimulated by CTP. asm.org The pyrophosphorylase activity of Acs1 can utilize both ribitol 5-phosphate and arabitol 5-phosphate. asm.org The S. aureus TarI enzyme's crystal structure in complex with its substrates has revealed the structural basis for its specificity and the conformational changes required for catalysis. nih.gov

| Enzyme (Organism) | Substrates | Product | Activators/Inhibitors |

| ISPD (Mammals) | This compound, CTP | CDP-ribitol | - |

| TarI (S. pneumoniae) | This compound, CTP | CDP-ribitol | - |

| TarI/TarJ (S. aureus) | Ribulose 5-phosphate, NADPH, CTP | CDP-ribitol | - |

| Bcs1/Acs1 (H. influenzae) | Ribulose 5-phosphate, NADPH, CTP | CDP-ribitol | CTP stimulates reductase activity |

Structural Characterization of Cytidylyltransferases

The three-dimensional structures of several this compound cytidylyltransferases have been determined, providing a deeper understanding of their function. The crystal structure of TarI from S. pneumoniae has been solved both in its apo form and in complex with CDP. nih.gov This has revealed a homodimeric structure with a conserved nucleotide-binding fold. nih.gov

Similarly, the crystal structures of TarI and TarJ from S. aureus have been determined, both individually and in complex with their substrates and products. nih.gov These structures have shed light on the mechanism of CDP-ribitol synthesis and the conformational changes that occur during the catalytic cycle. nih.gov The TarI enzyme from Bacillus subtilis has also been crystallized, showing a dimeric arrangement in the asymmetric unit. researchgate.net A search of protein structure databases reveals numerous cytidylyl transferases, though none other than those mentioned specifically utilize ribitol-5-phosphate as a substrate. nih.gov

Ribitol 5-Phosphate Transferases (e.g., FKRP, FKTN)

Ribitol 5-phosphate transferases are a family of enzymes responsible for transferring ribitol-5-phosphate from the activated donor, CDP-ribitol, to an acceptor molecule. In mammals, two key enzymes in this family are Fukutin (FKTN) and Fukutin-Related Protein (FKRP). glycoforum.gr.jpacs.org These enzymes play a critical role in the post-translational modification of α-dystroglycan, a protein essential for muscle and brain development. nih.govnih.gov

Role in O-Mannose Glycan Elongation

FKTN and FKRP are central to the elongation of O-mannose glycans on α-dystroglycan. nih.gov The process begins after the formation of a phosphorylated core M3 structure on the protein. nih.govglycoforum.gr.jp FKTN then catalyzes the transfer of the first ribitol-5-phosphate from CDP-ribitol to the GalNAc residue of this core structure. nih.govglycoforum.gr.jpmdpi.com Subsequently, FKRP transfers a second ribitol-5-phosphate to the first, creating a tandem ribitol-phosphate linker. nih.govuniprot.orgmedchemexpress.comnih.gov This tandem structure is essential for the subsequent addition of xylose and glucuronic acid, which primes the glycan for the addition of a repeating disaccharide known as matriglycan by the LARGE1 enzyme. nih.govnih.gov

The proper glycosylation of α-dystroglycan is crucial for its ability to bind to extracellular matrix proteins like laminin (B1169045). nih.gov Mutations in FKTN and FKRP that impair their transferase activity lead to a group of congenital muscular dystrophies known as dystroglycanopathies. glycoforum.gr.jpnih.gov

Specificity and Sequential Action in Tandem Ribitol-Phosphate Linker Formation

The formation of the tandem ribitol-phosphate linker is a highly specific and ordered process. FKTN exhibits strict substrate specificity, transferring only the first ribitol-5-phosphate to the phosphorylated core M3 glycan. nih.govnih.gov It does not catalyze the addition of the second ribitol-phosphate. nih.gov

Following the action of FKTN, FKRP specifically recognizes the product of the FKTN-catalyzed reaction and transfers the second ribitol-5-phosphate. nih.govuniprot.orgmedchemexpress.com This sequential action ensures the correct assembly of the tandem ribitol-phosphate structure. oup.com Kinetic studies have shown that while both enzymes use CDP-ribitol as a donor, their acceptor specificities are distinct and non-overlapping, which dictates their sequential function. glycoforum.gr.jp The formation of a complex between FKTN, FKRP, and another protein, TMEM5, may further regulate the efficient synthesis of this crucial linker structure. nih.govebi.ac.uk

| Enzyme | Function | Acceptor Substrate | Product |

| FKTN | Transfers the first ribitol-5-phosphate | Phosphorylated core M3 glycan on α-dystroglycan | Ribitol-5-phosphate-core M3 glycan |

| FKRP | Transfers the second ribitol-5-phosphate | Ribitol-5-phosphate-core M3 glycan | Tandem-ribitol-5-phosphate-core M3 glycan |

Biological Functions and Regulatory Roles of D Ribitol 5 Phosphate

Role in Microbial Physiology and Virulence

In the microbial world, particularly among Gram-positive bacteria, D-ribitol-5-phosphate is a central molecule for the synthesis of cell wall polymers that are vital for cell integrity, growth, and interaction with the host.

Teichoic acids are anionic polymers found in the cell walls of most Gram-positive bacteria, where they play critical roles in cell shape determination, regulation of cell division, and pathogenesis. wikipedia.orgyoutube.com this compound is a key precursor for the synthesis of the most common types of teichoic acids.

Wall teichoic acids (WTAs) are covalently linked to the peptidoglycan layer, while lipoteichoic acids (LTAs) are anchored to the cytoplasmic membrane via a lipid moiety. wikipedia.orgnih.gov Both can be composed of repeating units of polyol phosphates, commonly glycerol-phosphate or ribitol-phosphate. rsc.orgnih.gov

In many bacteria, such as Staphylococcus aureus and Bacillus subtilis W23, the WTA backbone is a polymer of ribitol-phosphate units linked by phosphodiester bonds. nih.govnih.gov The synthesis of this polymer, known as poly(ribitol-phosphate) or RboP, utilizes CDP-ribitol as the donor substrate. nih.govwhiterose.ac.uk This CDP-ribitol is synthesized from CTP and this compound by the enzyme TarI (teichoic acid ribitol (B610474) I). whiterose.ac.ukoup.com The repeating ribitol-phosphate chain is then assembled by a series of enzymes, including primases and polymerases (e.g., TarK and TarL), which sequentially add ribitol-phosphate units to the growing polymer. nih.govwhiterose.ac.ukasm.org These WTA polymers can constitute up to 60% of the cell wall's mass and extend beyond the peptidoglycan layer. nih.gov

| Enzyme Designation | Function | Organism Example |

|---|---|---|

| TarI | Synthesizes CDP-ribitol from CTP and this compound. whiterose.ac.ukoup.com | Bacillus subtilis, Staphylococcus aureus |

| TarK | Functions as a primase or a bifunctional primase/polymerase for the ribitol-phosphate chain. nih.govasm.org | Bacillus subtilis W23, Staphylococcus aureus |

| TarL | Functions as a polymerase or a bifunctional primase/polymerase for the ribitol-phosphate chain. nih.govasm.org | Bacillus subtilis W23, Staphylococcus aureus |

In some Gram-negative bacteria, this compound is a component of the bacterial capsule, a protective outer layer that plays a significant role in virulence. nih.gov The most notable example is Haemophilus influenzae type b (Hib), where the capsule is composed of a polymer called polyribosyl ribitol phosphate (B84403) (PRP). nih.govresearchgate.net

The repeating unit of PRP consists of D-ribose and D-ribitol linked by a phosphodiester bond. researchgate.netresearchgate.net Specifically, it is a polymer of 3-β-D-ribofuranosyl-(1→1)-D-ribitol-5-phosphate. researchgate.net This capsule is a major virulence factor for Hib, protecting the bacterium from phagocytosis by host immune cells. nih.govresearchgate.net The PRP capsule is the basis for modern Hib conjugate vaccines, which have dramatically reduced the incidence of invasive Hib diseases like meningitis. researchgate.netgoogle.com

Certain strains of Lactobacillus casei can utilize D-ribitol as a carbon source. nih.gov This metabolic capability relies on the conversion of D-ribitol to this compound. The process begins with the transport of D-ribitol into the cell via a specific phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which simultaneously phosphorylates it to this compound. nih.govresearchgate.net

Once inside the cell, this compound enters a catabolic pathway. nih.gov

Oxidation: this compound is oxidized by this compound 2-dehydrogenase to D-ribulose-5-phosphate. nih.govresearchgate.net

Epimerization: D-ribulose-5-phosphate is then converted to D-xylulose-5-phosphate by the enzyme D-ribulose-5-phosphate 3-epimerase. nih.govnih.gov

Cleavage: Finally, D-xylulose-5-phosphate phosphoketolase splits D-xylulose-5-phosphate into acetyl-phosphate and the glycolytic intermediate D-glyceraldehyde-3-phosphate. nih.govresearchgate.net

This pathway allows L. casei to efficiently channel D-ribitol into central metabolism for energy production. nih.gov

| Enzyme | Reaction Catalyzed |

|---|---|

| Ribitol-specific PTS | Transports and phosphorylates D-ribitol to this compound. nih.gov |

| This compound 2-dehydrogenase | Oxidizes this compound to D-ribulose-5-phosphate. nih.govresearchgate.net |

| D-ribulose-5-phosphate 3-epimerase | Converts D-ribulose-5-phosphate to D-xylulose-5-phosphate. nih.govnih.gov |

| D-xylulose-5-phosphate phosphoketolase | Cleaves D-xylulose-5-phosphate into acetyl-phosphate and D-glyceraldehyde-3-phosphate. researchgate.net |

Integration into Bacterial Cell Wall Teichoic Acids

This compound in Mammalian Glycobiology

For a long time, ribitol and its phosphorylated forms were not thought to have a function in mammals. oup.com However, recent discoveries have revealed that this compound is a critical component of a specific type of protein glycosylation essential for normal muscle and brain function. nih.govresearchgate.net

This modification occurs on the protein α-dystroglycan, a cell-surface protein that connects the extracellular matrix to the cytoskeleton. whiterose.ac.uk Proper glycosylation of α-dystroglycan is crucial for its ability to bind to extracellular matrix proteins like laminin (B1169045). researchgate.net Defects in this glycosylation pathway lead to a group of congenital muscular dystrophies known as α-dystroglycanopathies. oup.comnih.gov

The specific glycan structure involved is a novel O-mannosyl glycan (termed core M3) that contains a tandem this compound structure. nih.govoup.com The biosynthesis of this structure involves several key enzymes:

ISPD: This enzyme synthesizes the donor substrate, CDP-ribitol, from CTP and this compound. researchgate.net

Fukutin (FKTN) and Fukutin-related protein (FKRP): These enzymes act as ribitol-5-phosphate transferases, sequentially transferring the ribitol-phosphate moiety from CDP-ribitol onto the growing glycan chain. researchgate.net

Mutations in the genes encoding these enzymes (ISPD, FKTN, FKRP) disrupt the formation of the ribitol-phosphate-containing glycan, impairing α-dystroglycan function and causing muscular dystrophy. oup.comresearchgate.net This discovery has opened a new field in glycobiology, highlighting a previously unknown role for this compound in mammalian physiology and disease. nih.gov

| Protein | Function | Associated Disease |

|---|---|---|

| ISPD (Isoprenoid synthase domain-containing protein) | Synthesizes CDP-ribitol from CTP and this compound. researchgate.net | α-Dystroglycanopathy |

| Fukutin (FKTN) | Transfers ribitol-5-phosphate from CDP-ribitol to the O-mannosyl glycan on α-dystroglycan. researchgate.net | Fukuyama congenital muscular dystrophy (an α-dystroglycanopathy). oup.com |

| Fukutin-related protein (FKRP) | Transfers ribitol-5-phosphate from CDP-ribitol to the O-mannosyl glycan on α-dystroglycan. researchgate.net | α-Dystroglycanopathy |

Essential Component of O-Mannose Glycans on Alpha-Dystroglycan

This compound is an indispensable part of a specific O-mannose glycan structure on α-dystroglycan, known as the core M3 glycan. nih.govresearchgate.net This intricate glycan is essential for α-DG to function as a receptor for extracellular matrix (ECM) proteins. researchgate.netelifesciences.org The core M3 structure consists of the sequence GalNAcβ1-3GlcNAcβ1-4Man, which is attached to a serine or threonine residue on the α-DG protein. nih.gov A phosphate group is added to the mannose at the C6 position by the enzyme POMK. glycoforum.gr.jp Subsequently, a tandem repeat of this compound is attached to this core structure, forming a unique linker that was previously unknown in humans. glycoforum.gr.jpnih.gov This entire assembly is a prerequisite for the synthesis of the ligand-binding portion of the glycan, called matriglycan. glycoforum.gr.jpresearchgate.net Disruptions in the incorporation of ribitol phosphate lead to improperly glycosylated α-DG, which is the common pathological feature of dystroglycanopathies. nih.gov

Formation of the Tandem this compound Linker

The assembly of the tandem this compound linker is a sequential enzymatic process occurring in the Golgi apparatus. researchgate.net This process relies on the donor substrate CDP-ribitol, which is synthesized in the cytoplasm by the enzyme isoprenoid synthase domain-containing protein (ISPD). glycoforum.gr.jpnih.govnih.gov ISPD catalyzes the reaction between CTP and this compound to produce CDP-ribitol. nih.govresearchgate.net

The transfer of the ribitol phosphate units to the core M3 glycan is carried out by two key enzymes, fukutin (FKTN) and fukutin-related protein (FKRP), both of which are ribitol-5-phosphate transferases. glycoforum.gr.jpnih.govnih.gov

First Ribitol-5-Phosphate Transfer: FKTN initiates the process by transferring the first molecule of ribitol-5-phosphate from the CDP-ribitol donor to the core M3 glycan. glycoforum.gr.jp

Second Ribitol-5-Phosphate Transfer: Following the action of FKTN, FKRP transfers the second ribitol-5-phosphate molecule, attaching it to the first to create the characteristic tandem structure. glycoforum.gr.jpresearchgate.net

Mutations in the genes encoding ISPD, FKTN, or FKRP disrupt this pathway, leading to a deficiency of ribitol phosphate in the glycan structure and causing severe forms of congenital muscular dystrophy. glycoforum.gr.jpnih.gov

| Enzyme | Function in Linker Formation | Substrate | Associated Disease Group |

|---|---|---|---|

| ISPD (Isoprenoid synthase domain-containing protein) | Synthesizes the donor molecule CDP-ribitol | CTP and this compound | Dystroglycanopathy |

| FKTN (Fukutin) | Transfers the first ribitol-5-phosphate to the core M3 glycan | CDP-ribitol | Dystroglycanopathy (e.g., Fukuyama CMD) |

| FKRP (Fukutin-Related Protein) | Transfers the second ribitol-5-phosphate to form the tandem linker | CDP-ribitol | Dystroglycanopathy (e.g., Limb-girdle muscular dystrophy R9) |

Interactions with Extracellular Matrix Components and Ligand Binding

The proper glycosylation of α-dystroglycan, culminating in the tandem ribitol-5-phosphate linker and the subsequent addition of a long polysaccharide chain called matriglycan, is critical for its interaction with several key extracellular matrix proteins. researchgate.netnih.gov The presence of this complete glycan structure allows α-DG to bind with high affinity to ligands that possess laminin-G (LG) domains. elifesciences.orgnih.gov

Key binding partners in the ECM include:

Laminin: A major component of the basement membrane, essential for muscle cell stability and function. nih.govnih.gov The interaction between α-DG and laminin anchors the muscle cell's cytoskeleton to the surrounding matrix. researchgate.net

Agrin and Perlecan: These proteins are also crucial components of the basement membrane, particularly at the neuromuscular junction and in other tissues. researchgate.netresearchgate.net

The tandem ribitol-5-phosphate structure serves as the necessary foundation upon which the matriglycan, composed of repeating [-3Xylα1-3GlcAβ1-] units, is built by the LARGE enzyme. researchgate.netnih.gov Without the ribitol-5-phosphate linker, matriglycan cannot be added, and α-DG loses its ability to bind to these ECM ligands. researchgate.netnih.gov This loss of binding is the direct cause of the muscle degeneration and brain abnormalities seen in patients with dystroglycanopathies. elifesciences.orgelifesciences.org

Broader Metabolic Regulatory Functions

While the role of this compound in mammals is currently understood primarily in the context of α-dystroglycan glycosylation, its metabolic origins and related functions are part of a much broader and fundamental cellular pathway.

This compound is derived from D-ribose-5-phosphate, a central intermediate of the Pentose (B10789219) Phosphate Pathway (PPP) . nih.govbiosynth.com The PPP is a crucial metabolic pathway that runs parallel to glycolysis. wikipedia.org Its primary functions are anabolic rather than catabolic and include:

Production of NADPH: The PPP is the main source for generating NADPH, which is essential for reductive biosynthesis reactions (e.g., fatty acid and steroid synthesis) and for protecting cells against oxidative stress by regenerating antioxidants. wikipedia.orgnih.gov

Synthesis of Nucleotide Precursors: The pathway produces D-ribose-5-phosphate, which is the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). wikipedia.orgkhanacademy.org

Genetic Basis and Molecular Mechanisms Involving D Ribitol 5 Phosphate

Genes Encoding D-Ribitol-5-Phosphate Metabolizing Enzymes

The synthesis and transfer of this compound are orchestrated by a series of enzymes encoded by specific genes. These genetic loci are found in both prokaryotic and eukaryotic organisms, highlighting the fundamental importance of this molecule.

Bacterial Gene Loci (e.g., tarI, tarJ)

In many Gram-positive bacteria, this compound is a key component of wall teichoic acids (WTA), polymers essential for cell wall structure, virulence, and cell division. nih.gov The biosynthesis of the activated form of ribitol (B610474), CDP-ribitol, is primarily handled by a pair of enzymes encoded by the tarI and tarJ genes. nih.govasm.org These genes are often located adjacent to each other in gene clusters dedicated to teichoic acid synthesis. asm.org

The tarJ gene encodes a reductase that catalyzes the conversion of D-ribulose 5-phosphate to this compound. nih.govasm.orguniprot.org Subsequently, the tarI gene product, a cytidylyltransferase, activates this compound by transferring a cytidylyl group from CTP to form CDP-ribitol. nih.govasm.orgnih.gov This activated sugar nucleotide is the donor substrate for the polymerization of the ribitol-5-phosphate chains of WTA. nih.gov In some bacteria, like Staphylococcus aureus, there is a duplication of these genes (tarI'J' and tarIJ), suggesting a degree of functional redundancy, although tarIJ appears to be essential for viability. nih.govresearchgate.net

| Gene | Organism Example | Function |

| tarI | Staphylococcus aureus, Streptococcus pneumoniae | Encodes this compound cytidylyltransferase, which synthesizes CDP-ribitol from this compound and CTP. nih.govasm.orgnih.gov |

| tarJ | Staphylococcus aureus, Streptococcus pneumoniae | Encodes a reductase that converts D-ribulose 5-phosphate to this compound. nih.govasm.org |

Mammalian Genes (e.g., ISPD, FKTN, FKRP, TMEM5)

In mammals, this compound was a relatively unknown component until its discovery as a crucial part of the O-mannosyl glycan on α-dystroglycan (α-DG). nih.govoup.com The proper glycosylation of α-DG is vital for its function as a receptor for extracellular matrix proteins, and defects in this process lead to a group of congenital muscular dystrophies known as dystroglycanopathies. nih.govnih.gov Several genes have been identified as essential for the synthesis and transfer of ribitol-phosphate in this context.

ISPD (Isoprenoid Synthase Domain-containing protein): This gene encodes the enzyme this compound cytidylyltransferase, which is responsible for synthesizing CDP-ribitol from this compound and CTP. nih.govnih.govmdpi.com This makes ISPD the mammalian ortholog of the bacterial TarI. nih.gov It provides the essential donor substrate for the subsequent ribitol-phosphate transferases. nih.gov

FKTN (Fukutin): The FKTN gene encodes a ribitol-5-phosphate transferase. uniprot.orgmedlineplus.gov This enzyme catalyzes the transfer of the first ribitol-phosphate molecule from CDP-ribitol onto the core M3 glycan of α-dystroglycan. uniprot.orgglycoforum.gr.jp

FKRP (Fukutin-Related Protein): Following the action of FKTN, FKRP, also a ribitol-5-phosphate transferase, adds the second ribitol-phosphate to create a tandem ribitol-phosphate structure. nih.govuniprot.orguniprot.org

TMEM5 (Transmembrane Protein 5): Also known as RXYLT1, TMEM5 is a xylosyltransferase. nih.govontosight.ai It acts after the tandem ribitol-phosphate has been established, transferring a xylose residue to the second ribitol-phosphate. nih.govnih.gov This step is critical for the subsequent elongation of the glycan chain that is necessary for α-dystroglycan's ligand-binding activity. nih.govnih.gov

| Gene | Encoded Protein | Function in this compound Pathway | Associated Disease Phenotype |

| ISPD | Isoprenoid Synthase Domain-containing protein | Synthesizes CDP-ribitol, the donor substrate for ribitol-phosphate transfer. nih.govnih.govmdpi.com | Walker-Warburg Syndrome, Muscle-Eye-Brain Disease, Limb-Girdle Muscular Dystrophy. scielo.brnih.govscielo.br |

| FKTN | Fukutin | Transfers the first ribitol-phosphate onto the α-dystroglycan glycan. uniprot.orgglycoforum.gr.jp | Fukuyama Congenital Muscular Dystrophy, Walker-Warburg Syndrome, Limb-Girdle Muscular Dystrophy. medlineplus.govscielo.brscielo.br |

| FKRP | Fukutin-Related Protein | Transfers the second ribitol-phosphate, creating a tandem repeat. nih.govuniprot.orguniprot.org | Congenital Muscular Dystrophy Type 1C, Limb-Girdle Muscular Dystrophy Type 2I, Walker-Warburg Syndrome. scielo.brscielo.brgenecards.org |

| TMEM5 | Transmembrane Protein 5 | Transfers xylose to the tandem ribitol-phosphate structure. nih.govnih.gov | Cobblestone Lissencephaly, Muscular Dystrophy-Dystroglycanopathy. ontosight.ainih.gov |

Impact of Genetic Mutations on this compound Pathways

Mutations in the genes governing this compound metabolism have profound and often devastating consequences, particularly in mammals, leading to a spectrum of diseases collectively known as dystroglycanopathies.

Implications for Muscular Dystrophy-Dystroglycanopathies

Dystroglycanopathies are a group of autosomal recessive disorders characterized by abnormal glycosylation of α-dystroglycan. nih.gov This hypoglycosylation impairs the ability of α-dystroglycan to bind to its ligands in the extracellular matrix, leading to progressive muscle wasting and, in severe cases, brain and eye abnormalities. nih.govnih.gov

Mutations in ISPD, FKTN, FKRP, and TMEM5 are all direct causes of various forms of dystroglycanopathy. scielo.brresearchgate.net The severity of the resulting disease often correlates with the extent to which the mutation impairs the protein's function. For instance, complete loss-of-function mutations in these genes are typically associated with the most severe phenotypes, such as Walker-Warburg syndrome, which is characterized by severe brain and eye malformations and congenital muscular dystrophy. nih.govnih.govnih.gov Milder mutations that allow for some residual enzyme activity often result in less severe forms, such as limb-girdle muscular dystrophy. nih.gov For example, mutations in ISPD can cause a range of phenotypes from severe Walker-Warburg syndrome to milder forms of congenital muscular dystrophy. nih.gov Similarly, mutations in FKTN are responsible for Fukuyama congenital muscular dystrophy, which is prevalent in Japan, as well as more severe Walker-Warburg syndrome. medlineplus.govscielo.brscielo.br FKRP mutations are a common cause of limb-girdle muscular dystrophy 2I and congenital muscular dystrophy 1C. nih.govgenecards.org

Essentiality of Gene Function for Cellular Viability

In bacteria, the essentiality of the tar genes can vary. In Streptococcus pneumoniae, attempts to create insertion mutants of the tarIJ genes were unsuccessful, suggesting that their function is essential for cell growth under laboratory conditions. asm.orgnih.gov In Staphylococcus aureus, while the tarIJ locus appears to be essential, a duplicated tarI'J' locus exists, though it cannot fully compensate for the loss of tarIJ due to poor translation of the TarJ' enzyme. nih.gov The essentiality of these genes underscores the critical role of wall teichoic acids in the viability of many Gram-positive bacteria.

In mammals, the complete absence of functional proteins from the ISPD, FKTN, or FKRP genes is often associated with embryonic lethality or severe developmental defects incompatible with long-term survival, as seen in the most severe dystroglycanopathies. medlineplus.govelifesciences.org This highlights the indispensable role of the this compound pathway in the proper development and function of critical tissues like muscle and brain.

Transcriptional and Post-Translational Regulation of Related Enzymes

The regulation of the enzymes involved in this compound metabolism is an area of ongoing research. While detailed transcriptional and post-translational regulatory mechanisms are not fully elucidated, some insights have been gained.

In bacteria, the tar genes are typically organized in operons, suggesting a coordinated transcriptional regulation in response to cellular needs for teichoic acid synthesis.

In mammals, the regulation of ISPD, FKTN, FKRP, and TMEM5 is likely complex, involving tissue-specific expression patterns. For example, fukutin is highly expressed in the heart, brain, and skeletal muscles. medlineplus.gov Post-translational modifications of these enzymes themselves are also possible. FKRP, for instance, is known to form homodimers and can be retained in the endoplasmic reticulum if mutated, suggesting quality control mechanisms are in place. uniprot.org Furthermore, there is evidence that FKTN, FKRP, and TMEM5 can form a complex, which may contribute to the efficient and specific biosynthesis of the α-dystroglycan glycan. nih.gov While the direct transcriptional and post-translational regulation of these enzymes in response to metabolic cues is not well understood, the pathway's output is clearly critical, and its activity is tightly linked to the availability of substrates like CDP-ribitol. elifesciences.orgresearchgate.net

Advanced Research Methodologies and Analytical Approaches for D Ribitol 5 Phosphate

Biochemical and Enzymatic Assay Development

The quantitative analysis of D-Ribitol-5-Phosphate and the enzymes that metabolize it is fundamental to understanding its biochemical significance. Researchers have developed a range of assays, leveraging spectrophotometry, chromatography, and specific enzyme-coupled reactions to detect and measure this phosphorylated sugar alcohol and its derivatives.

Spectrophotometric and Chromatographic Enzyme Activity Measurements

Spectrophotometric assays offer a continuous and convenient method for measuring the activity of enzymes involved in R5P metabolism, particularly dehydrogenases. The activity of ribitol-5-phosphate dehydrogenase, which oxidizes R5P to D-ribulose-5-phosphate, can be monitored by tracking the change in absorbance resulting from the reduction of the cofactor NAD+ to NADH. asm.orgnih.gov

Table 1: Typical Components of a Spectrophotometric Assay for Ribitol-5-Phosphate Dehydrogenase

| Component | Function | Typical Concentration |

|---|---|---|

| Tris-HCl Buffer | Maintains optimal pH | 25 mM (pH 8.5) |

| This compound | Substrate | 10 mM |

| NAD+ | Cofactor (oxidizing agent) | 1 mM |

| MnCl₂ | Cation cofactor | 10 mM |

| Enzyme Preparation | Source of dehydrogenase | Sufficient for measurable rate |

This interactive table summarizes the key reagents for a standard dehydrogenase assay, where activity is measured by the increase in absorbance at 340 nm due to NADH production. asm.org

Chromatographic methods, especially Liquid Chromatography-Mass Spectrometry (LC-MS/MS), provide high sensitivity and specificity for the detection and quantification of R5P and its downstream product, CDP-ribitol. researchgate.netnih.gov This technique is capable of separating these metabolites from complex biological samples, such as cell lysates or tissue extracts, and quantifying them with high precision. researchgate.netresearchgate.net LC-MS/MS has been instrumental in studying the flux of R5P into biosynthetic pathways and has been developed for diagnostic purposes in muscular dystrophies linked to R5P metabolism. nih.gov

Assays for this compound Dependent Reactions

Several key enzymatic reactions are dependent on this compound as a substrate. Assays for these reactions are critical for characterizing the enzymes involved and understanding the pathways they regulate.

One of the most significant R5P-dependent enzymes is This compound cytidylyltransferase (also known as TarI), which catalyzes the formation of CDP-ribitol from CTP and R5P. nih.govwikipedia.org The activity of this enzyme is essential for the synthesis of wall teichoic acids in bacteria. nih.gov Assays for this enzyme typically measure the formation of the product, CDP-ribitol, often using LC-MS to separate and quantify it from the reaction mixture. whiterose.ac.uknih.gov

Another class of enzymes includes ribitol-5-phosphate transferases , such as Fukutin (FKTN) and Fukutin-related protein (FKRP) in mammals, and TarK/TarL in bacteria. whiterose.ac.ukbiocrick.com These enzymes transfer R5P from the activated donor, CDP-ribitol, onto glycan structures. whiterose.ac.ukoup.com Measuring the activity of these transferases can be achieved by using labeled substrates (e.g., radioactive or fluorescently tagged CDP-ribitol) and detecting the incorporation of the label into an acceptor molecule. Alternatively, LC-MS can be used to monitor the consumption of CDP-ribitol or the formation of the glycosylated product. whiterose.ac.uk

Structural Biology Techniques

Structural biology provides atomic-level insights into how this compound is recognized and processed by proteins. Techniques like X-ray crystallography, NMR spectroscopy, and computational simulations are indispensable for understanding the conformational properties of R5P and its interactions with enzyme active sites.

X-ray Crystallography of this compound Binding Proteins

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins. This method has been applied to enzymes that bind this compound to visualize the precise interactions within the enzyme's active site. A key example is the crystallization of ribitol-5-phosphate cytidylyltransferase (TarI) from Bacillus subtilis. Researchers successfully expressed, purified, and crystallized this enzyme, obtaining diffraction data to a resolution of 1.78 Å. nih.gov The structural data reveals the protein's fold and provides a basis for understanding how it binds both CTP and R5P to catalyze the formation of CDP-ribitol. nih.gov Such structural information is invaluable for designing specific inhibitors that could serve as novel antimicrobial agents.

Table 2: Crystallization and Preliminary X-ray Data for B. subtilis TarI

| Parameter | Value |

|---|---|

| Crystallization Method | Sitting-drop vapour-diffusion |

| Crystallization Buffer | 0.1 M MES monohydrate pH 6.0, 0.2 M CaCl₂, 20% PEG 6000 |

| Space Group | C2 |

| Unit-cell parameters | a = 103.74 Å, b = 60.97 Å, c = 91.80 Å, β = 113.48° |

| Resolution | 1.78 Å |

| Molecules per asymmetric unit | 2 (dimer) |

This interactive table presents the crystallographic data for BsTarI, a this compound binding protein. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the structure and dynamics of molecules in solution. For a flexible, acyclic molecule like this compound, NMR is essential for determining its preferred conformations. Studies on the parent molecule, ribitol (B610474), have used solution NMR to measure parameters such as three-bond scalar coupling constants (³J) and the exchange rates of hydroxyl protons. nih.govmdpi.com These measurements provide information about the torsion angles of the carbon backbone. mdpi.comresearchgate.net

Table 3: Conformational Preferences of Ribitol from NMR and Database Analysis

| Dihedral Angle | Dominant Conformation(s) |

|---|---|

| φ1 (O1–C1–C2–C3) | anti (180°), gauche (-60°) |

| φ2 (C1–C2–C3–C4) | gauche (-60° and +60°) |

| φ3 (C2–C3–C4–C5) | anti (180°) |

| φ4 (C3–C4–C5–O5) | gauche (+60°) |

This interactive table summarizes the observed dihedral angle populations for the ribitol backbone, indicating a predominantly bent structure. nih.gov

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of molecular behavior over time. MD simulations have been used to investigate the conformational landscape of ribitol, the precursor to R5P. nih.govmdpi.com These computational models simulate the movement of every atom in the molecule and surrounding solvent, allowing researchers to observe conformational transitions and interactions that are difficult to capture experimentally. mdpi.comresearchgate.net

Simulations lasting up to 100 nanoseconds have shown that the ribitol backbone undergoes frequent transitions between different torsional states. mdpi.com These studies have highlighted the presence of asymmetric conformations and correlations between adjacent dihedral angles, further supporting the model of a flexible molecule in dynamic equilibrium. nih.gov By understanding the intrinsic dynamics of the R5P backbone, researchers can better comprehend how it is selected and oriented within an enzyme active site for catalysis. These computational approaches provide a powerful platform for generating hypotheses about the structure-function relationships of R5P-dependent enzymes. mdpi.com

Mass Spectrometry for this compound and Derivatives

Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural analysis and quantification of this compound and its derivatives. This powerful analytical technique allows for precise mass determination and fragmentation analysis, providing critical insights into the molecular composition of complex biological samples. Coupled with separation techniques like liquid chromatography (LC), LC-MS enables the sensitive detection of these molecules in various tissues and cells.

Identification and Characterization of CDP-Ribitol

Cytidine (B196190) diphosphate-ribitol (CDP-ribitol) is a key activated sugar donor essential for the biosynthesis of ribitol-phosphate-containing glycans. Its accurate identification and quantification are crucial for understanding metabolic pathways and diagnosing related disorders. Liquid chromatography-mass spectrometry (LC-MS) is the primary method for this purpose, offering high sensitivity and specificity. nih.gov

Researchers have developed targeted MS methods, often using ion-pair reversed-phase chromatography coupled to a triple quadrupole mass spectrometer, to analyze CDP-ribitol. nih.gov This approach allows for the detection of CDP-ribitol in a variety of biological matrices, including human and mouse tissues such as skeletal muscle, brain, and liver, as well as in cultured cells like fibroblasts. nih.govnih.gov Quantitative analysis using LC-MS has revealed that levels of CDP-ribitol are significantly reduced in cells and tissues from patients with muscular dystrophies caused by mutations in the ISPD gene, which encodes the enzyme that synthesizes CDP-ribitol. nih.govnih.gov For instance, wild-type mouse skeletal muscle contains approximately 1.7 pmol/mg of CDP-ribitol, whereas this level is drastically reduced in mouse models of ISPD-deficient muscular dystrophy. nih.gov

The identity of CDP-ribitol in biological extracts is confirmed by comparing its retention time and mass fragmentation pattern with that of a synthesized standard. nih.gov Tandem mass spectrometry (MS/MS) provides structural confirmation by analyzing the fragmentation of the parent ion, which typically yields characteristic fragments corresponding to cytidine monophosphate (CMP) and ribitol-5-phosphate.

Table 1: CDP-Ribitol Concentrations in Various Mouse Tissues Measured by LC-MS

| Tissue | Concentration (pmol/mg) |

| Skeletal Muscle (Wild-Type) | ~1.7 |

| Skeletal Muscle (ISPD-deficient) | <0.3 |

| Liver | 2.36 ± 0.17 |

| Brain | >1.0 |

This table presents representative data compiled from research findings. nih.govnih.gov

Analysis of Ribitol-Phosphate Containing Glycans

This compound is a fundamental building block of larger glycans, most notably wall teichoic acids (WTAs) in Gram-positive bacteria and as a modification on α-dystroglycan in mammals. Mass spectrometry is pivotal for elucidating the structure of these complex polymers.

Wall Teichoic Acids (WTAs): Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (ESI-MS/MS) are used for the compositional analysis of WTAs. nih.govnih.gov The analytical process often involves the chemical hydrolysis of the WTA polymer into its monomeric repeating units. These monomers, consisting of ribitol-phosphate decorated with various sugar substituents (e.g., N-acetylglucosamine, rhamnose), are then analyzed. nih.govnih.gov ESI-MS/MS of the monomer ions provides fragmentation patterns that allow for the unambiguous identification of the ribitol-phosphate backbone and the attached carbohydrate residues. nih.govnih.gov This method circumvents the need for more laborious techniques like gas chromatography for compositional analysis. nih.gov

α-Dystroglycan Glycosylation: In mammals, ribitol-phosphate is a critical component of the O-mannosyl glycan on α-dystroglycan, essential for its function. Direct nano-LC-MS²/MS³ analysis of tryptic glycopeptides from α-dystroglycan has been instrumental in mapping these modifications. nih.gov This technique has revealed that the glycan can carry a single ribitol phosphate (B84403) (RboP) or tandem RboP units. nih.govwikipedia.org By analyzing glycopeptides from cells with mutations in genes responsible for dystroglycanopathies (like ISPD, FKTN, and FKRP), researchers can pinpoint the specific steps at which the glycan assembly is defective. nih.gov For example, knocking out ISPD or FKTN prevents the formation of RboP on the glycan, confirming their roles in the biosynthetic pathway. nih.gov

Immunological Detection Methods

Immunological methods leverage the high specificity of antibody-antigen interactions to detect and localize molecules containing this compound epitopes. These techniques are vital for both research and diagnostic applications.

Development of Antibodies Specific to this compound Epitopes

The primary targets for developing antibodies against this compound have been the wall teichoic acids (WTA) of Gram-positive bacteria, particularly Staphylococcus aureus. WTA is a major surface antigen and consists of a poly-ribitol-phosphate backbone. acs.org

Researchers have successfully generated monoclonal antibodies (mAbs) that specifically recognize WTA. nih.govnih.gov These antibodies are often derived from B cells of patients recovering from S. aureus infections. nih.gov Detailed structural and biochemical studies have shown that the specificity of these antibodies is frequently directed towards the N-acetylglucosamine (GlcNAc) residues that decorate the ribitol-phosphate chain. nih.govnih.gov The binding is highly specific, with different antibodies capable of distinguishing between α- and β-anomeric linkages of the GlcNAc substituent. nih.gov

X-ray crystallography studies of antibody-WTA fragment complexes have revealed the molecular basis for this recognition. The binding involves interactions with both the GlcNAc sugar and the phosphate groups of the ribitol-phosphate backbone. nih.govnih.gov Synthetic WTA epitopes, comprising one or more GlcNAc-substituted ribitol-phosphate units, have been instrumental in defining the minimal structural requirements for antibody binding. nih.govpnas.org Interestingly, antibodies raised against D-ribitol and this compound have also been shown to recognize riboflavin (B1680620) and flavin mononucleotide (FMN), respectively, indicating a structural mimicry that can be exploited for developing immunoassays for these vitamins. nih.gov

Application in Immunoassays (e.g., ELISA) for Related Biomolecules

Antibodies specific to ribitol-phosphate-containing structures are widely used in immunoassays, with the Enzyme-Linked Immunosorbent Assay (ELISA) being a prominent application. These assays are particularly valuable for the serodiagnosis of infections caused by bacteria that have WTA as a major cell wall component.

ELISAs have been developed to detect human serum antibodies (IgG and IgM) against the teichoic acids of Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.govnih.gov These assays use purified teichoic acid as the coating antigen to capture specific antibodies from patient samples. The detection of anti-teichoic acid antibodies can be a sensitive and specific marker for diagnosing serious staphylococcal infections like endocarditis and septicemia. nih.govnih.gov The ELISA method is significantly more sensitive than older techniques such as double diffusion in gel assays. nih.gov

Table 2: Characteristics of Anti-Teichoic Acid ELISA

| Assay Feature | Description | Reference |

| Target Analyte | Human IgG and IgM antibodies against staphylococcal teichoic acid | nih.govnih.gov |

| Antigen | Purified Wall Teichoic Acid (WTA) from S. aureus or S. epidermidis | nih.gov |

| Application | Diagnosis of staphylococcal infections (e.g., endocarditis, septicemia) | nih.govnih.gov |

| Advantage | High sensitivity and specificity; rapid results | nih.gov |

Furthermore, competitive ELISAs have been developed using antibodies specific to D-ribitol and this compound to quantify riboflavin and FMN in food and pharmaceutical samples. nih.gov

Immunofluorescence for Cellular Localization

Immunofluorescence microscopy is a powerful technique to visualize the subcellular or cellular location of specific molecules. By using antibodies targeting this compound epitopes, researchers can map the distribution of WTA on the surface of bacteria.

Studies in Bacillus subtilis have employed immunofluorescence to investigate the dynamics of WTA assembly. These experiments have shown that newly synthesized WTA is not uniformly distributed but is instead incorporated into the cell wall in discrete, patch-like patterns. nih.gov These patches correspond to the sites of new peptidoglycan synthesis, indicating a coordinated process of cell wall construction. nih.gov This technique allows for the spatial and temporal tracking of WTA decoration on the bacterial cell surface, providing insights into cell growth and division. The antibodies essentially act as fluorescent probes that illuminate the specific locations of their target epitopes within the complex architecture of the bacterial cell wall. nih.govpnas.org

Chemical Synthesis of this compound Analogues

The chemical synthesis of analogues of this compound is a critical area of research for developing molecular tools to investigate its biological functions, metabolic pathways, and role in disease. These synthetic analogues are designed to mimic the natural molecule while incorporating specific modifications that allow for detection, visualization, or functional perturbation. Methodologies in this field focus on creating metabolic labeling probes and other research tools by strategically altering the this compound structure.

Design and Synthesis of Metabolic Labeling Probes

Metabolic labeling probes are analogues of natural metabolites that have been chemically modified to include a reporter group, often a bioorthogonal handle. These probes are introduced to cells or organisms, where they are incorporated into metabolic pathways and macromolecules. The reporter group then allows for the detection and visualization of these molecules.

The design of this compound metabolic labeling probes primarily involves the introduction of bioorthogonal functional groups, such as azides and alkynes. These groups are small, non-native, and chemically inert in biological systems but can be selectively reacted with complementary probes for visualization or affinity purification.

A significant focus has been on the synthesis of azido-analogues of this compound. researchgate.net Research has detailed the synthesis of a panel of 1-azido-analogues of this compound designed as metabolic labeling probes. researchgate.net These probes are synthesized with varying levels of protection to be suitable for both in vitro enzyme assays and in vivo glycan labeling studies. researchgate.net A fully-protected 1-azido probe has been successfully developed through a 12-step synthetic route starting from D-ribose. researchgate.net The synthetic strategies and protecting group manipulations established in this route have also paved the way for the development of 2- and 3-azido-D-ribitol-5-phosphate probes. researchgate.net

Similarly, novel alkyne-tagged ribitol and this compound metabolic labeling tools have been developed. nih.gov These tools were synthesized using a new methodology for installing cell-labile protected phosphates that avoids the use of hazardous phosphoramidite (B1245037) intermediates. nih.gov The resulting probes have been successfully applied to mammalian cells to fluorescently label overexpressed α-dystroglycan, a glycoprotein (B1211001) that contains a unique tandem ribitol-5-phosphate linker. nih.gov

A key challenge in the synthesis of these cell-permeable probes is the incorporation of a protected phosphate group, such as a bis(S-acetyl-2-thioethyl) phosphate group, onto the ribitol scaffold. researchgate.net Innovative methodologies have been developed to overcome this, including a two-step process that utilizes an easy-to-synthesize tris(2-bromoethyl) phosphate starting material to introduce the protected phosphotriester. researchgate.net

| Probe Type | Modification | Starting Material | Key Synthetic Feature | Application |

|---|---|---|---|---|

| 1-Azido-D-ribitol-5-phosphate | Azide group at C1 position | D-Ribose | 12-step synthesis, incorporation of protected phosphate | Metabolic labeling of glycans |

| 2-Azido-D-ribitol-5-phosphate | Azide group at C2 position | D-Ribose | Protecting group manipulations | Metabolic labeling of glycans |

| 3-Azido-D-ribitol-5-phosphate | Azide group at C3 position | D-Ribose | Protecting group manipulations | Metabolic labeling of glycans |

| Alkyne-tagged this compound | Terminal alkyne group | Not specified | Installation of cell-labile protected phosphates | Fluorescent labeling of α-dystroglycan |

Strategies for Modifying this compound Structure for Research Tools

Beyond metabolic labeling, the structure of this compound can be modified to create a variety of research tools, including enzyme inhibitors and probes to study specific biological processes. These strategies often involve more significant alterations to the core structure of the molecule.

One such strategy is the synthesis of carbocyclic analogues. In these analogues, the ring oxygen of the furanose precursor is replaced with a methylene (B1212753) group. This modification can confer resistance to enzymatic cleavage while maintaining a similar stereochemical arrangement of hydroxyl groups. For instance, cyclopentyl and cyclopentenyl analogues of the α-anomer of D-ribose-5-phosphate have been synthesized from D-ribonolactone and D-ribose. whiterose.ac.uk These carbocyclic ribose-5-phosphate (B1218738) analogues were found to be inhibitors of 5-phosphoribosyl α-1-pyrophosphate synthetases. whiterose.ac.uk This approach of creating carbocyclic structures represents a viable strategy for designing inhibitors of enzymes that process this compound.

Another strategy involves modifying the ribitol backbone to create analogues that can act as inhibitors of glycosidases, enzymes involved in the processing of sugar chains. The synthesis of D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol (B1681389) has been described. nih.gov While these specific analogues were not found to be effective inhibitors of recombinant human maltase glucoamylase, the synthetic approach demonstrates a strategy for modifying the ribitol structure to target specific enzymes. nih.gov

Furthermore, the synthesis of analogues where a nitrogen atom replaces a carbon in the ribitol backbone has been explored to create inhibitors of other enzymes. For example, 1,4-dideoxy-1,4-imino-D-ribitol, a pyrrolidine (B122466) alkaloid that mimics the structure of a pentose (B10789219) with a nitrogen in the ring, has been shown to be a potent inhibitor of eukaryotic DNA polymerases. researchgate.net This highlights how fundamental changes to the core structure of ribitol can lead to the development of highly specific research tools.

| Modification Strategy | Resulting Analogue Type | Intended Application | Example |

|---|---|---|---|

| Replacement of ring oxygen with a methylene group | Carbocyclic analogues | Enzyme inhibition | Cyclopentyl analogues of D-ribose-5-phosphate |

| Modification of the ribitol backbone | Glycosidase inhibitor analogues | Enzyme inhibition | D-Ribitol analogues of salacinol |

| Replacement of a carbon with a nitrogen atom | Imino sugar analogues | Enzyme inhibition | 1,4-dideoxy-1,4-imino-D-ribitol |

Comparative and Evolutionary Perspectives of D Ribitol 5 Phosphate Metabolism

D-Ribitol-5-Phosphate Pathways Across Prokaryotic Species

This compound (DR5P) metabolism in prokaryotes is multifaceted, playing a central role in both the construction of the cell envelope and in catabolic pathways. The anabolic utilization of DR5P is most prominently observed in Gram-positive bacteria, where it serves as a key precursor for the synthesis of teichoic acids, crucial polymers of the cell wall. Catabolically, some bacteria can utilize D-ribitol as a carbon and energy source, a process that involves its conversion to DR5P and subsequent entry into the pentose (B10789219) phosphate (B84403) pathway.

Diversity in Bacterial Cell Wall Glycosylation

The cell walls of many Gram-positive bacteria are decorated with anionic glycopolymers known as teichoic acids. These polymers are broadly classified into two types: lipoteichoic acids (LTAs), which are anchored to the cytoplasmic membrane, and wall teichoic acids (WTAs), which are covalently linked to the peptidoglycan layer. DR5P is a fundamental building block for the most common type of WTA, the poly-ribitol-phosphate (RboP) backbone.

The biosynthesis of RboP-WTA is a multi-step process that begins with the synthesis of CDP-ribitol from DR5P and CTP, a reaction catalyzed by the enzyme this compound cytidylyltransferase (TarI). The ribitol-phosphate units are then polymerized and attached to a linkage unit, which is subsequently transferred across the cell membrane and covalently linked to the peptidoglycan.

The structural diversity of WTAs is considerable, not only between different bacterial species but also within strains of the same species. This diversity arises from variations in the polyol backbone, the nature and position of glycosidic linkages, and the presence of various substituents, such as D-alanine or N-acetylglucosamine. For instance, while most lineages of Staphylococcus aureus possess a RboP-WTA, the phylogenetically distinct ST395 lineage produces a poly-glycerol-phosphate (GroP) WTA. This fundamental difference in the backbone polymer reflects a significant divergence in the underlying metabolic pathways, where glycerol-3-phosphate, rather than DR5P, is the primary precursor. Similarly, variations in WTA composition are observed in Bacillus subtilis, where different strains can have either RboP or GroP repeating units in their WTAs. This structural plasticity in cell wall glycosylation is a key factor in the adaptation of bacteria to their respective environments.

| Bacterial Species | Predominant Teichoic Acid Backbone | Key Precursor |

| Staphylococcus aureus (most lineages) | Poly-ribitol-phosphate (RboP) | This compound |

| Staphylococcus aureus (ST395 lineage) | Poly-glycerol-phosphate (GroP) | Glycerol-3-phosphate |

| Bacillus subtilis (e.g., strain 168) | Poly-glycerol-phosphate (GroP) | Glycerol-3-phosphate |

| Bacillus subtilis (e.g., strain W23) | Poly-ribitol-phosphate (RboP) | This compound |

| Lactobacillus plantarum | Can switch between RboP and GroP | This compound / Glycerol-3-phosphate |

Horizontal Gene Transfer and Evolutionary Adaptations

The diversity observed in bacterial cell wall glycosylation, particularly in teichoic acid structure, is significantly driven by horizontal gene transfer (HGT). The genes responsible for WTA biosynthesis are often clustered together in operons, facilitating their transfer as a single functional unit between different bacteria. This "cassette-like" organization allows for the rapid acquisition of new cell wall characteristics, which can confer significant evolutionary advantages.

A compelling example of HGT shaping DR5P metabolism is seen in the S. aureus ST395 lineage. Genomic analysis has revealed that the genes responsible for its unique GroP-WTA biosynthesis were likely acquired from coagulase-negative staphylococci (CoNS). This transfer has rendered the ST395 lineage refractory to HGT with typical S. aureus strains but has opened up avenues for genetic exchange with other species like Staphylococcus epidermidis and even Listeria monocytogenes, which share a similar WTA structure. This phenomenon highlights a "glycocode," where the structure of cell surface glycans, such as WTAs, dictates the specificity of bacteriophage-mediated HGT.

The evolutionary pressure driving the diversification of WTA structures, and consequently the underlying DR5P metabolic pathways, is multifaceted. Variations in WTA can alter the susceptibility of bacteria to bacteriophages, as these viruses often use WTAs as receptors for attachment. Furthermore, changes in the cell surface glycans can impact the bacterium's interaction with the host immune system and its resistance to antimicrobial peptides and certain antibiotics. The ability to acquire and express different WTA biosynthesis cassettes via HGT provides a powerful mechanism for bacteria to adapt to new environments and evade host defenses.

Conservation of this compound Metabolism in Eukaryotes